molecular formula C23H23FN6O2 B2406395 N~1~-(4-ethylphenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1251665-58-3

N~1~-(4-ethylphenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide

Cat. No.: B2406395
CAS No.: 1251665-58-3
M. Wt: 434.475
InChI Key: AWCQAYZVLVKOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-ethylphenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C23H23FN6O2 and its molecular weight is 434.475. The purity is usually 95%.
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Scientific Research Applications

Potential Antiasthma Agents

Compounds with the [1,2,4]triazolo[4,3-c]pyrimidin structure have been investigated for their potential as mediator release inhibitors, which could be beneficial in the treatment of asthma. Specifically, the human basophil histamine release assay identified 5-aryl-2-amino[1,2,4]triazolo[4,3-c]pyrimidines as active compounds. These findings could pave the way for developing new therapeutic strategies for asthma management, highlighting the significant potential of these compounds in medicinal chemistry and pharmacology related to respiratory diseases (Medwid et al., 1990).

Radiopharmaceutical Applications

The [1,2,4]triazolo[4,3-c]pyrimidin structure has also been explored in the context of radiopharmaceuticals, particularly for imaging the translocator protein (18 kDa) with PET. For example, DPA-714, a compound within this series, has been designed for labeling with fluorine-18, facilitating in vivo imaging. Such applications are crucial for advancing diagnostic approaches in neurology and oncology, demonstrating the versatility of this chemical structure in contributing to the development of novel imaging agents (Dollé et al., 2008).

Agonists for Adenosine Receptors

Furthermore, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been identified as high affinity and selective antagonists for the human A(2A) adenosine receptor (AR). This discovery holds promise for the development of pharmaceuticals targeting neurological diseases, cancer, and inflammatory conditions by modulating adenosine receptor activities. The optimization and functionalization of these compounds for better solubility and pharmacokinetic properties could lead to new therapeutic agents (Kumar et al., 2011).

Insecticidal Applications

The chemical framework of [1,2,4]triazolo[4,3-c]pyrimidin has also been utilized in the synthesis of compounds with potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This application demonstrates the potential for developing environmentally friendly pest control agents, contributing to agricultural sustainability and food security (Fadda et al., 2017).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O2/c1-4-16-6-9-17(10-7-16)26-21(31)13-29-23(32)30-20(28-29)11-15(3)25-22(30)27-18-8-5-14(2)19(24)12-18/h5-12H,4,13H2,1-3H3,(H,25,27)(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCQAYZVLVKOQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC(=C(C=C4)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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